(E)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one
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Overview
Description
3-[(2E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that features a unique structure combining a dihydro-1,4-benzodioxin moiety with a dihydroquinolinone framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydro-1,4-benzodioxin intermediate, which can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions . This intermediate is then subjected to further reactions to introduce the prop-2-enoyl and phenyl groups, followed by cyclization to form the dihydroquinolinone structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce halogens or alkyl groups onto the aromatic rings .
Scientific Research Applications
3-[(2E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 3-[(2E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: Shares the dihydro-1,4-benzodioxin moiety but lacks the quinolinone structure.
Doxazosin: Contains a similar benzodioxane structure and is used as an alpha-blocker in medicine.
Piperoxan: Another compound with a benzodioxane structure, used as an antihypertensive agent.
Uniqueness
What sets 3-[(2E)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE apart is its combination of the dihydro-1,4-benzodioxin and dihydroquinolinone structures, which confer unique chemical and biological properties. This dual structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C26H19NO4 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
3-[(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H19NO4/c28-21(12-10-17-11-13-22-23(16-17)31-15-14-30-22)25-24(18-6-2-1-3-7-18)19-8-4-5-9-20(19)27-26(25)29/h1-13,16H,14-15H2,(H,27,29)/b12-10+ |
InChI Key |
JMVSBYNBFIXCJN-ZRDIBKRKSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)C3=C(C4=CC=CC=C4NC3=O)C5=CC=CC=C5 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC(=O)C3=C(C4=CC=CC=C4NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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